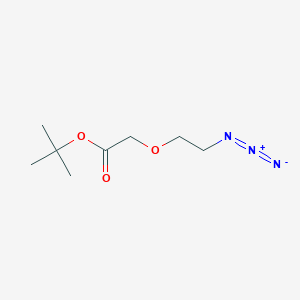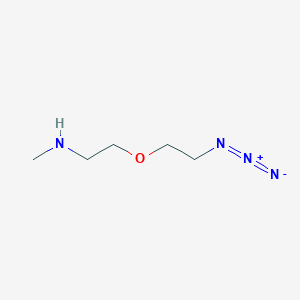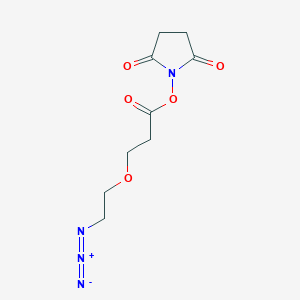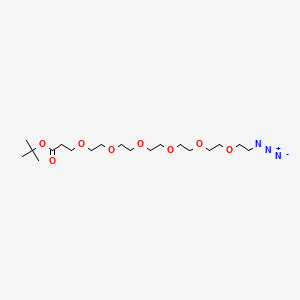
Azido-peg6-T-butyl ester
Overview
Description
Azido-peg6-T-butyl ester is a polyethylene glycol (PEG)-based compound that contains an azide group and a tert-butyl ester group. It is commonly used as a linker in various chemical and biological applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation processes.
Mechanism of Action
Target of Action
Azido-PEG6-t-butyl ester is primarily used as a linker in bio-conjugation . Its primary targets are molecules that contain an alkyne, BCN, or DBCO group . These groups can react with the azide group of the this compound to form a stable triazole linkage .
Mode of Action
The azide group in the this compound reacts with alkyne, BCN, or DBCO groups present in other molecules via a process known as Click Chemistry . This reaction results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
The this compound does not directly affect any biochemical pathways. Instead, it serves as a linker that enables the conjugation of different molecules. This can be particularly useful in the development of drug delivery systems, where the this compound can link a drug molecule to a carrier molecule .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely dependent on the molecules it is conjugated with. The hydrophilic peg spacer in the this compound increases its solubility in aqueous media , which can enhance the bioavailability of the conjugated molecules.
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage between two molecules . This can enable the creation of complex structures, such as drug-carrier conjugates, which can have various molecular and cellular effects depending on the specific molecules involved.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the this compound can be deprotected under acidic conditions . Additionally, the compound’s solubility can be affected by the nature of the surrounding medium, with the hydrophilic PEG spacer enhancing solubility in aqueous media .
Biochemical Analysis
Biochemical Properties
Azido-peg6-T-butyl ester plays a significant role in biochemical reactions due to its azide group. This group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This interaction allows this compound to bind with various enzymes, proteins, and other biomolecules, facilitating numerous biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its azide group. This group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction allows this compound to interact with various biomolecules, potentially influencing enzyme activity, binding interactions, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions , which may influence the stability and degradation of this compound over time.
Transport and Distribution
Its hydrophilic PEG spacer may influence its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-peg6-T-butyl ester typically involves the reaction of a PEG-based precursor with azide and tert-butyl ester functional groups. One common method includes the reaction of a PEG6 chain with azidoethanol and tert-butyl bromoacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Azido-peg6-T-butyl ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group readily reacts with alkynes, strained cyclooctynes (BCN), and dibenzocyclooctyne (DBCO) through click chemistry to form stable triazole linkages.
Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield a free carboxylic acid.
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group.
Major Products
Click Chemistry: The major product is a triazole-linked compound.
Deprotection: The major product is a free carboxylic acid.
Scientific Research Applications
Azido-peg6-T-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation processes to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of PROTACs for targeted protein degradation.
Industry: Applied in the production of advanced materials and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Hydroxy-PEG6-T-butyl ester: Contains a hydroxy group instead of an azide group.
Azido-PEG4-T-butyl ester: Has a shorter PEG chain compared to Azido-peg6-T-butyl ester.
Uniqueness
This compound is unique due to its combination of an azide group and a tert-butyl ester group linked through a PEG6 chain. This structure provides both reactivity and solubility, making it highly versatile for various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O8/c1-19(2,3)30-18(23)4-6-24-8-10-26-12-14-28-16-17-29-15-13-27-11-9-25-7-5-21-22-20/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUWAOLFSWRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



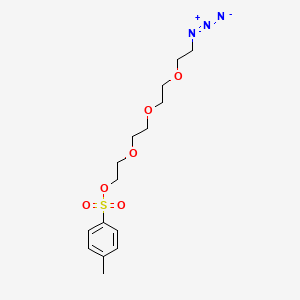
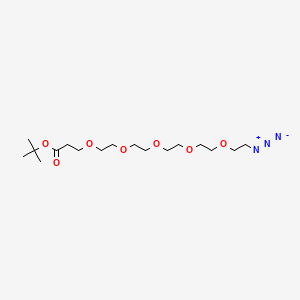
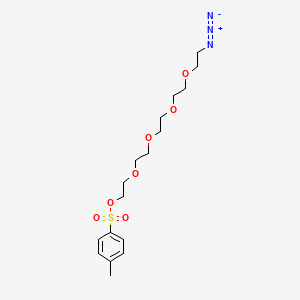
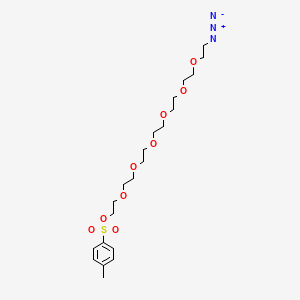

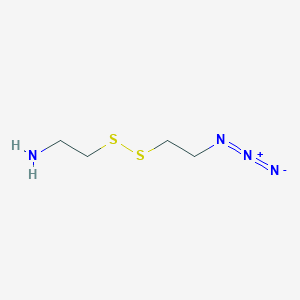
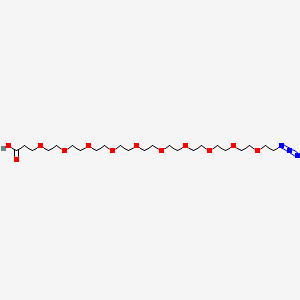

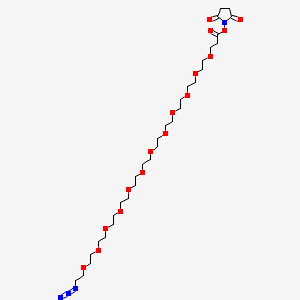
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
